molecular formula C10H7BrN2O2 B14962335 3-(4-Bromophenyl)-1,2-oxazole-5-carboxamide

3-(4-Bromophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B14962335
M. Wt: 267.08 g/mol
InChI Key: GTXVHWXOIPJQDC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 4-bromoaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts in the presence of base and boronic acids.

Major Products

The major products formed from these reactions include various substituted phenyl-oxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effects .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

3-(4-bromophenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(12)14)15-13-8/h1-5H,(H2,12,14)

InChI Key

GTXVHWXOIPJQDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)N)Br

Origin of Product

United States

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